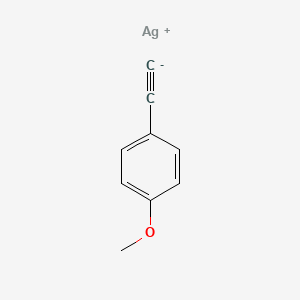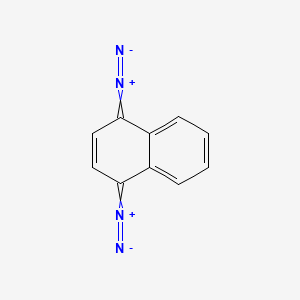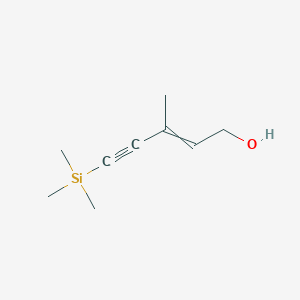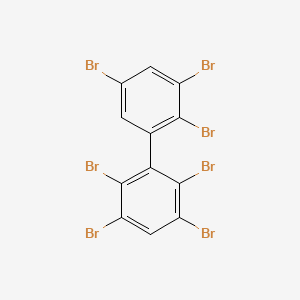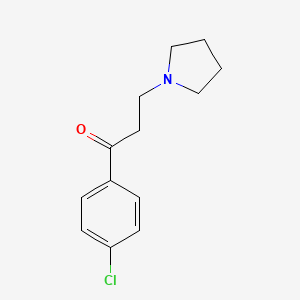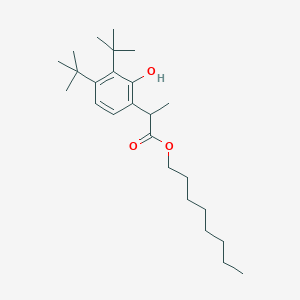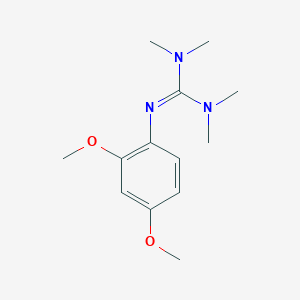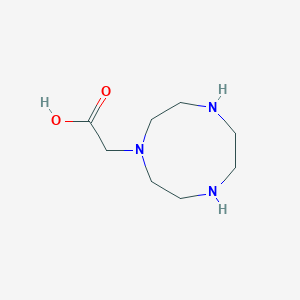
2-(1,4,7-Triazonan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4,7-Triazonan-1-yl)acetic acid is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.239 g/mol . It is known for its unique structure, which includes a triazonane ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4,7-Triazonan-1-yl)acetic acid typically involves the reaction of 1,4,7-triazonane with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1,4,7-Triazonan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazonane ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(1,4,7-Triazonan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4,7-Triazonan-1-yl)acetic acid involves its ability to chelate metal ions. This chelation process can affect various molecular targets and pathways, including enzyme activity and metal ion transport . The compound’s structure allows it to form stable complexes with metals, which can be utilized in various applications .
Comparison with Similar Compounds
1,4,7-Triazonane: A similar compound with a triazonane ring but without the acetic acid group.
1,4,7-Triazonan-1-yl-acetic acid tert-butyl ester: A derivative with a tert-butyl ester group.
Uniqueness: 2-(1,4,7-Triazonan-1-yl)acetic acid is unique due to its combination of the triazonane ring and the acetic acid group, which enhances its chelating ability and makes it suitable for various applications .
Properties
CAS No. |
120703-02-8 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1,4,7-triazonan-1-yl)acetic acid |
InChI |
InChI=1S/C8H17N3O2/c12-8(13)7-11-5-3-9-1-2-10-4-6-11/h9-10H,1-7H2,(H,12,13) |
InChI Key |
SQWPTEOHBLSZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


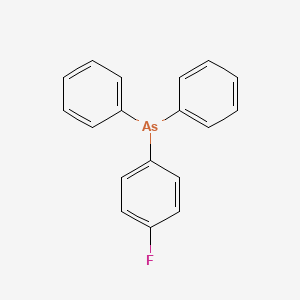
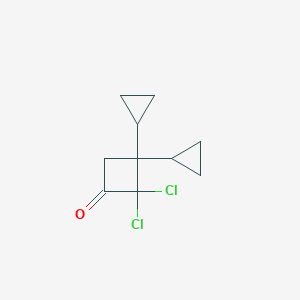
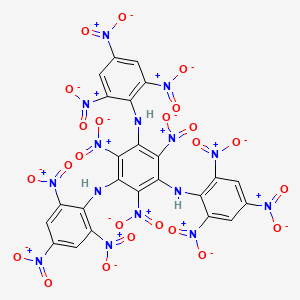
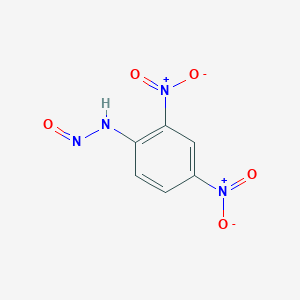
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
